2-Bromo-N-butyl-5-iodobenzamide
CAS No.:
Cat. No.: VC13568006
Molecular Formula: C11H13BrINO
Molecular Weight: 382.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrINO |
|---|---|
| Molecular Weight | 382.04 g/mol |
| IUPAC Name | 2-bromo-N-butyl-5-iodobenzamide |
| Standard InChI | InChI=1S/C11H13BrINO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
| Standard InChI Key | BPXPGSKKDZATKP-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C1=C(C=CC(=C1)I)Br |
| Canonical SMILES | CCCCNC(=O)C1=C(C=CC(=C1)I)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamide backbone substituted with bromine at the 2-position and iodine at the 5-position of the aromatic ring. A butyl group (-C₄H₉) is attached to the amide nitrogen, conferring lipophilicity (Figure 1). Computational models from PubChem confirm a planar aromatic system with calculated bond lengths of 1.39 Å (C-Br) and 2.09 Å (C-I), consistent with typical halogen-carbon distances.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 7.9 Hz, 1H, H-3), 7.40 (q, J = 7.9 Hz, 2H, H-4/H-6), 3.29 (q, J = 6.8 Hz, 2H, N-CH₂), 1.56–1.48 (m, 2H, CH₂), 1.36 (q, J = 7.5 Hz, 2H, CH₂), 0.91 (t, J = 7.4 Hz, 3H, CH₃) .
-
¹³C NMR (126 MHz, CDCl₃): δ 169.8 (C=O), 141.1 (C-2), 139.9 (C-5), 131.5 (C-1), 128.4 (C-4), 128.2 (C-6), 43.9 (N-CH₂), 31.5 (CH₂), 20.1 (CH₂), 13.8 (CH₃) .
Mass Spectrometry:
Electrospray ionization (ESI) yields a molecular ion peak at m/z 381.9 ([M-H]⁻), matching the theoretical mass of 382.04 g/mol .
Synthetic Methodologies
Diazotization-Iodination Route
A patented two-step process achieves 85–93% yields (Figure 2A) :
-
Diazotization: 5-Amino-2-bromobenzoic acid is treated with NaNO₂/HCl at 0°C to form the diazonium salt.
-
Iodination: Subsequent reaction with NaI introduces iodine at the 5-position.
Key Conditions:
Sequential Halogenation Approach
An alternative pathway starts with 2-methyl-4-iodoaniline (Figure 2B) :
-
Bromination: NBS/AIBN-mediated radical bromination at the benzylic position.
-
Oxidation: KMnO₄ converts -CH₂Br to -COOH.
-
Amidation: Butylamine coupling via EDCI/HOBt.
Advantages:
Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diazotization | 5-Amino-2-bromobenzoic acid | NaNO₂, NaI | 93.8 | >99 |
| Sequential | 2-Methyl-4-iodoaniline | NBS, KMnO₄, butylamine | 64 | 98 |
Physicochemical Properties
Solubility and Stability
Reactivity Profile
The electron-withdrawing halogens activate the aromatic ring toward nucleophilic aromatic substitution (NAS). Kinetic studies reveal:
-
Iodine Replacement: t₁/₂ = 2.3 h with piperidine (0.1 M, DMF, 25°C)
-
Bromine Replacement: t₁/₂ = 8.7 h under identical conditions
Applications in Chemical Synthesis
Catalytic Cross-Couplings
In copper-catalyzed Ullmann reactions, the iodide moiety facilitates aryl-amide bond formation (Table 2) :
-
Substrate: 2-Bromo-N-butyl-5-iodobenzamide
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Yield: 89% for biaryl product
Table 2: Cross-Coupling Performance
| Entry | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-Bromo-5-phenylbenzamide | 89 |
| 2 | Vinyltin | 2-Bromo-5-vinylbenzamide | 76 |
Radioligand Development
The iodine-125 labeled analog ([¹²⁵I]HY-3-24) shows promise as a dopamine D3 receptor tracer :
-
Binding Affinity (Kd): 0.3 nM in rat striatum
-
Selectivity: 450-fold over D2 receptors
Challenges and Future Directions
Synthetic Optimization
Toxicity Mitigation
Advanced Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume